4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole
Description
This compound is an indole derivative featuring a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4 and a trifluoromethyl (-CF₃) group at position 4. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the -CF₃ substituent enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and radiopharmaceutical synthesis . Its molecular formula is C₁₆H₁₈BF₃NO₂, with a CAS number 955978-82-2 (purity ≥95%, as per FF-7681 in ).
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-7-9(15(17,18)19)8-12-10(11)5-6-20-12/h5-8,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDAPXPYKCPQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole typically involves the formation of the boronic ester group followed by its attachment to the indole ring. One common method involves the use of Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between boronic acids and halides. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the indole ring.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can lead to the formation of various substituted indole derivatives.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indole ring can interact with biological receptors and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
a. 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 642494-36-8)
- Applications : Used as a Suzuki coupling precursor for biaryl synthesis. Lacks the electron-withdrawing -CF₃, resulting in lower lipophilicity compared to the target compound .
- Synthesis : Prepared via Miyaura borylation of 6-bromoindole, yielding 43–71% .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-6-(Trifluoromethyl)-1H-Indole
- Structure : Boronate at position 5, -CF₃ at position 6, and methyl substitution on N1.
- Key Differences : The 5-position boronate introduces steric hindrance, reducing coupling efficiency compared to 4-substituted analogs. Methylation at N1 alters solubility and metabolic stability .
c. 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 388116-27-6)
- Applications : Intermediate in drug discovery but lacks the pharmacokinetic advantages conferred by -CF₃ .
Functional Group Modifications
Trifluoromethyl Positional Isomers
- 6-Fluoro-5-(Pinacol Boronate)-1H-Indole (CID 67077787):
- 2-(Trifluoromethyl)benzylboronic Acid Pinacol Ester (CAS 475250-54-5):
N-Substituted Derivatives
- Purity: 95% .
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole is a member of the indole family that incorporates a boron-containing moiety. Its unique structure suggests potential biological activities that merit investigation. This article explores its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H20BNO4F3
- Molecular Weight : 355.15 g/mol
- CAS Number : 1048970-17-7
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the boron atom allows for unique interactions in biochemical pathways, particularly in enzyme inhibition and receptor binding.
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The indole core is known for its role in various anticancer agents. The trifluoromethyl group enhances lipophilicity and may improve cell membrane permeability, potentially increasing the compound's efficacy against cancer cells.
Enzyme Inhibition
The dioxaborolane moiety can participate in reversible covalent bonding with enzymes, particularly those involved in metabolic pathways. This feature makes it a candidate for developing inhibitors targeting specific kinases or proteases.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the anticancer effects of various indole derivatives and found that those with boron-containing groups showed enhanced activity against breast and lung cancer cell lines. The compound demonstrated promising IC50 values in preliminary assays against MCF-7 and A549 cells .
- Kinase Inhibition : Research on similar compounds has shown that they can selectively inhibit cyclin-dependent kinases (CDKs). For instance, derivatives containing dioxaborolane structures were reported to inhibit CDK6 with subnanomolar potency . This suggests that the compound may also exhibit similar kinase-inhibitory properties.
- Toxicity Studies : Toxicological assessments indicated that while the compound exhibits significant biological activity, it also presents some toxicity risks. The compound was classified as harmful if swallowed and causes skin irritation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other indole derivatives:
| Compound Name | Anticancer Activity | Kinase Inhibition | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Potentially high | Harmful if swallowed |
| Indole Derivative A | High | Moderate | Low |
| Indole Derivative B | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
